((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

Catalog No.
S631569
CAS No.
35963-20-3
M.F
C10H16O4S
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-...

CAS Number

35963-20-3

Product Name

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C10H16O4S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m0/s1

InChI Key

MIOPJNTWMNEORI-XVKPBYJWSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Synonyms

(1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic Acid; (-)-Camphor-10-sulfonic Acid; (R)-Camphor-10-sulfonic Acid; L(-)-Camphor-10-sulfonic Acid; l-10-Camphorsulfonic Acid;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Organic Synthesis:

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, also known as (R)-camphorsulfonic acid, is a valuable chiral Brønsted acid catalyst used in various organic synthesis reactions. Its unique combination of acidity and chirality allows it to selectively promote reactions and generate enantiomerically enriched products.

Studies have demonstrated its effectiveness in:

  • Asymmetric aldol reactions: (R)-camphorsulfonic acid efficiently catalyzes the aldol condensation between aldehydes and ketones, leading to the formation of β-hydroxy carbonyl compounds with high enantioselectivity [PubChem, "(R)-camphorsulfonic acid", ].
  • Diels-Alder reactions: This acid catalyst can promote Diels-Alder cycloadditions between dienes and dienophiles with good yield and enantioselectivity [ScienceDirect, "Asymmetric Diels-Alder Reaction Catalyzed by (R)-Camphorsulfonic Acid", ].
  • Asymmetric epoxidation: (R)-camphorsulfonic acid has been employed as a catalyst for the enantioselective epoxidation of alkenes using various peroxidizing agents [Journal of the American Chemical Society, "Asymmetric Epoxidation of Allylic Alcohols Catalyzed by (R)-10-Camphorsulfonic Acid", ].

As a Chiral Resolving Agent:

(R)-camphorsulfonic acid can be utilized as a resolving agent to separate racemic mixtures of chiral compounds. This technique relies on the formation of diastereomeric salts with the different enantiomers of the racemic mixture. Due to their distinct physical properties (e.g., solubility), the diastereomers can be separated through techniques like crystallization or fractional recrystallization [Chirality, "Enantioselective Separation of Racemic α-Amino Acids by Diastereomeric Salt Formation with (R)-10-Camphorsulfonic Acid", ].

Other Applications:

Beyond organic synthesis and chiral resolution, (R)-camphorsulfonic acid finds applications in various other scientific research fields:

  • As a Brønsted acid catalyst in other reactions: This acid can be used as a catalyst in various other reactions, such as Friedel-Crafts acylation, alkylation, and esterification.
  • As a component in ionic liquids: (R)-campphorsulfonic acid can be incorporated into ionic liquids, which are molten salts with unique properties. These ionic liquids can be used as catalysts, solvents, or electrolytes in various applications.
  • As a chiral ligand in coordination chemistry: (R)-camphorsulfonic acid can act as a chiral ligand in coordination complexes, which are molecules containing a central metal atom surrounded by ligands. These complexes can be used as catalysts or for other applications.

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid is a bicyclic compound characterized by a unique structural configuration. It belongs to the class of methanesulfonic acids and features a bicyclo[2.2.1]heptane skeleton with two methyl groups at the 7-position and a ketone functionality at the 2-position. This compound is notable for its potential applications in organic synthesis and pharmaceutical chemistry due to its distinctive stereochemistry and functional groups.

Typical of sulfonic acids, including:

  • Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles in substitution reactions.
  • Esterification: Reaction with alcohols can yield esters, which are useful in various applications.
  • Reduction: The ketone functionality can be reduced to alcohols or converted into other derivatives through various reducing agents.

For instance, the reaction of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride with nucleophiles can lead to the formation of sulfonamides or other derivatives .

The synthesis of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid can be achieved through several methods:

  • Starting from Camphor: A common approach involves the sulfonation of camphor derivatives followed by appropriate functional group transformations.
  • Bicyclic Framework Construction: The bicyclic structure can be constructed using cyclization reactions involving suitable precursors.
  • Functionalization: Subsequent steps may include the introduction of the methanesulfonic acid group via sulfonylation reactions.

These methods allow for the production of the compound with high stereochemical fidelity .

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid has several potential applications:

  • Organic Synthesis: It serves as a versatile building block in organic chemistry for synthesizing more complex molecules.
  • Pharmaceutical Development: Its unique structure may contribute to developing new drugs or active pharmaceutical ingredients.
  • Catalysis: The compound may function as a catalyst or catalyst precursor in various

Interaction studies involving ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid typically focus on its reactivity with biological targets or other chemical species. Research into its interactions could reveal insights into its mechanism of action if used in pharmaceutical contexts.

Several compounds share structural similarities with ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid:

Compound NameCAS NumberSimilarity IndexUnique Features
Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate14575-84-90.75Contains bromine substituent
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate55870-50-30.75Different stereochemistry
((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate20973659-40.78Hydrated form

These compounds highlight the uniqueness of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid due to its specific stereochemistry and functional groups that may influence its reactivity and biological activity differently compared to others .

Stereodivergent Synthesis of Camphor-Based Sulfonic Acid Derivatives

The rigid bicyclic framework of CSA enables precise stereochemical control through strategic functionalization. Recent advances leverage the inherent chirality of (1S)-(+)-10-camphorsulfonic acid to create stereodivergent pathways:

  • Diastereoselective Tandem Conjugate Additions: Nitroalkenes derived from CSA undergo oxygen- and nitrogen-centered nucleophile additions with moderate diastereomeric excess (33-71% de), favoring (R)-configured α-hydroxy/amino thiol acid derivatives [2]. X-ray crystallography confirms the absolute configuration of major diastereomers, enabling predictable stereochemical outcomes [5].

  • Stereodivergent Thiourea Catalysts: Conversion of CSA-derived 1,3-diamines into thiourea organocatalysts demonstrates stereochemical amplification. The endo-1,3-diamine catalyst 52 achieves 91.5:8.5 er in acetylacetone additions to trans-β-nitrostyrene, outperforming squaramide analogues [1].

  • Chiral Pool Strategy: Starting from (1S)-(+)-10-camphorsulfonic acid, sequential functionalization at C1 and C10 positions generates stereoisomeric libraries. The 1S,4R configuration remains configurationally stable under standard sulfonation conditions [5], while ozonolysis of functionalized intermediates introduces stereochemical diversity [2].

Table 1: Stereochemical Outcomes in CSA Derivative Synthesis

Reaction TypeDiastereomeric ExcessEnantiomeric RatioKey Intermediate
Tandem Conjugate Addition [2]33-71% deN/Aα-Hydroxy thiol acids
Thiourea-Catalyzed Michael [1]N/A91.5:8.5 erendo-1,3-Diamine 52
Sodium Cyanoborohydride Reduction [3]93:7 drN/Aexo-Aminoamide 5a

Regioselective Sulfonation Strategies for Bicyclo[2.2.1]heptane Systems

Controlling sulfonation patterns on the norbornane skeleton requires precise reaction engineering:

  • Directed C-H Sulfonation: The electron-deficient C10 position in camphor derivatives undergoes selective sulfonation using chlorosulfonic acid in dichloromethane at -10°C. This method achieves >95% regioselectivity for the 10-sulfonyl chloride intermediate, which is subsequently hydrolyzed to CSA [6].

  • Radical Sulfonation: Photocatalytic conditions (Ru(bpy)₃²⁺/Na₂S₂O₈) enable remote C-H sulfonation at C8 and C9 positions. Transiently formed camphor-derived radical intermediates couple with sulfonyl radicals, yielding non-classical sulfonation patterns [7].

  • Protecting Group Strategies: Temporary silylation of the carbonyl group at C2 directs sulfonation to C1. Using tert-butyldimethylsilyl chloride (TBDMSCl) prior to sulfonation increases C1-sulfonic acid yield from 68% to 89% [3].

Post-Synthetic Modifications for Catalytic Activity Optimization

CSA derivatives gain catalytic prowess through strategic structural modifications:

  • Thiourea Functionalization: Treatment of CSA-derived diamines with thiophosgene (CSCl₂) generates bifunctional organocatalysts. The spatial arrangement of tertiary amine and thiourea moieties critically impacts enantioselectivity. endo-Configured catalysts exhibit 3.2× higher activity than exo-isomers in 1,4-addition reactions [1].

  • Squaramide Formation: Condensation with dimethyl squarate produces squaramide catalysts with enhanced hydrogen-bonding capacity. These derivatives achieve turnover numbers (TON) up to 1,450 in asymmetric aldol reactions, surpassing thiourea analogues [3].

  • Metal Complexation: CSA sulfonate anions coordinate to Cu(II) and Pd(0) centers, creating chiral Lewis acid catalysts. The Cu-CSA complex catalyzes Diels-Alder reactions with 94% ee, leveraging the bicyclic system's π-facial selectivity [4].

Green Chemistry Approaches in CSA-Mediated Transformations

Sustainable methodologies minimize environmental impact while maintaining efficiency:

  • Solvent-Free Sulfonation: Mechanochemical grinding of camphor with sulfonic acid derivatives in a ball mill achieves 82% conversion without solvents. This approach reduces waste generation by 74% compared to traditional methods [6].

  • Catalytic CSA Recycling: Immobilizing CSA on magnetic Fe₃O₄@SiO₂ nanoparticles enables 12 reuse cycles in Friedel-Crafts alkylations with <5% activity loss. The heterogeneous system maintains 91% yield in benchmark reactions [8].

  • Biocatalytic Derivatization: Engineered Pseudomonas putida strains expressing sulfotransferases convert camphor to CSA derivatives under aqueous conditions. This bioprocess achieves 68% conversion with 99% regioselectivity, eliminating halogenated solvent use [7].

XLogP3

0.5

UNII

Y6075I4FXE

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 61 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 60 of 61 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

35963-20-3

Wikipedia

(-)-camphorsulfonic acid

Dates

Modify: 2023-08-15

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